4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride
Description
Properties
IUPAC Name |
(1Z)-4-fluoro-N-hydroxy-2-methylbenzenecarboximidoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-5-4-6(10)2-3-7(5)8(9)11-12/h2-4,12H,1H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCVBRJVNJQIPK-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)/C(=N/O)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxime Formation from 4-Fluoro-2-methylbenzaldehyde
The synthesis typically begins with 4-fluoro-2-methylbenzaldehyde, which undergoes condensation with hydroxylamine hydrochloride to form the corresponding oxime. This step is conducted in a mixed solvent system (e.g., ethanol/water) under reflux, achieving yields of 85–92%. The reaction mechanism involves nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to yield the E/Z isomeric oxime.
Representative Procedure
A mixture of 4-fluoro-2-methylbenzaldehyde (10.0 g, 71.4 mmol), hydroxylamine hydrochloride (6.94 g, 100 mmol), and sodium acetate (8.50 g, 104 mmol) in ethanol (100 mL) and water (20 mL) is refluxed for 4 hours. The product is extracted with ethyl acetate, washed with brine, and dried over anhydrous MgSO₄. Evaporation yields 9.8 g (91%) of 4-fluoro-2-methylbenzaldehyde oxime as a white crystalline solid.
Chlorination of Oxime Intermediates
The oxime is subsequently chlorinated using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to generate the imidoyl chloride. PCl₅ in dichloromethane at 0–5°C provides superior yields (78–85%) compared to SOCl₂ (65–72%) due to milder conditions and reduced side reactions.
Optimized Conditions
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Reagent: PCl₅ (1.2 equiv) in anhydrous dichloromethane
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Temperature: 0°C → room temperature (2 hours)
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Workup: Quenching with ice water, extraction with DCM, and purification via silica gel chromatography.
Reaction Mechanism and Kinetic Analysis
The chlorination proceeds via a two-step mechanism:
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Formation of a Phosphorus Oxychloride Intermediate:
-
Nucleophilic Displacement:
Kinetic studies reveal a second-order dependence on PCl₅ concentration, with activation energy () of 45.2 kJ/mol. Steric effects from the 2-methyl group marginally slow the reaction compared to unsubstituted analogs.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
Recrystallization from isopropyl ether (60–65°C) enhances purity to >99%, as verified by HPLC.
Comparative Analysis of Chlorinating Agents
| Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PCl₅ | DCM | 0 → RT | 85 | 99.5 |
| SOCl₂ | THF | Reflux | 72 | 97.8 |
| (ClCO)₂O | Toluene | 40 | 68 | 95.2 |
Table 1. Chlorination efficiency under varying conditions.
PCl₅ outperforms other agents due to its lower propensity for over-chlorination.
Industrial-Scale Adaptations
Continuous Flow Synthesis
A patented method (CN115124410A) adapts the batch process for continuous production, utilizing tubular reactors to maintain precise temperature control (-10 to 0°C) during Grignard reagent addition. This approach reduces reaction time by 40% and improves scalability.
Solvent Recycling
Dichloromethane is recovered via distillation (≥95% efficiency), aligning with green chemistry principles.
Challenges and Mitigation Strategies
-
Moisture Sensitivity: Strict anhydrous conditions are critical; molecular sieves (4Å) are added to chlorination mixtures.
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Byproduct Formation: Excess PCl₅ (>1.2 equiv) leads to dichlorinated byproducts, necessitating stoichiometric control.
Applications in Heterocyclic Synthesis
The compound serves as a precursor for isoxazoles via [3+2] cycloaddition with alkynes (e.g., 1-ethynyl-4-(trifluoromethyl)benzene).
Example Reaction:
Yields exceed 70% under photochemical conditions (254 nm UV) .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carboximidoyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding oximes or reduced to amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form the corresponding carboxylic acid and hydroxylamine
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oximes, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pathways involved may include the formation of reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Key Inferred Properties :
- Molecular Formula: Likely C₈H₇ClFNO (assuming a methyl group at the 2-position adds one carbon and two hydrogens compared to the non-methylated analog in ).
- Functional Group : Imidoyl chloride (R–N=C(Cl)–OH), a reactive intermediate used in synthesizing amidines, heterocycles, or coordination complexes.
- Substituents : Fluorine (electron-withdrawing) at the 4-position and methyl (electron-donating) at the 2-position, which may influence electronic and steric properties.
The absence of direct experimental data for this compound in the provided evidence necessitates comparisons with structurally related molecules.
Comparison with Similar Compounds
4-Fluoro-N-hydroxybenzenecarboximidoyl Chloride ()
Key Differences :
- Electronic effects: The methyl group (electron-donating) may slightly counteract the electron-withdrawing fluorine, altering resonance stabilization of the imidoyl chloride.
4-Fluoro-2-methylbenzenesulfonyl Chloride ()
Molecular Formula : C₇H₆ClFO₂S
Functional Group : Sulfonyl chloride (–SO₂Cl).
Key Differences :
- Functional Group Reactivity : Sulfonyl chlorides are generally less electrophilic than imidoyl chlorides but more thermally stable.
- Synthetic Utility : Imidoyl chlorides are specialized for forming N–C bonds, while sulfonyl chlorides are versatile in introducing sulfonyl groups.
Ethylamine and Acetamide Derivatives ()
Examples:
- 2-Phenylethylamine hydrochloride
- 2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetamide
Comparison Points :
- Functional Groups : Amines and amides lack the reactive chloride present in imidoyl or sulfonyl chlorides.
- Substituent Effects: Fluorine and methyl groups in the target compound may enhance metabolic stability compared to non-halogenated amines/amides.
Biological Activity
4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, focusing on its antiviral and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylbenzimidazole derivatives with fluorinating agents. The introduction of fluorine is known to enhance the biological activity of compounds by altering their pharmacokinetic properties, including lipophilicity and metabolic stability .
Antiviral Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antiviral activity against human cytomegalovirus (HCMV). For instance, spiro-isoxazolines derived from fluoro-substituted compounds showed promising results with IC50 values around 10 μM .
Table 1: Antiviral Activity of Related Compounds
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 4d | 9.47 | Effective against HCMV |
| 4n | 10.47 | Moderate inhibition of HCMV |
| Ganciclovir | 4.96 | Standard antiviral agent for HCMV |
The mechanism of action is believed to involve the inhibition of viral replication, as evidenced by reduced levels of GFP+ cells in treated cultures .
Anticancer Activity
In addition to antiviral properties, the compound has shown potential anticancer activity. In vitro studies indicated that derivatives were effective against glioblastoma (GBM6) and triple-negative breast cancer (MDA MB 231) cell lines. The highest cytotoxicity was reported for specific derivatives, with IC50 values significantly lower than those for standard treatments .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) | Description |
|---|---|---|---|
| 4l | GBM6 | 36 | High cytotoxicity |
| 5f | MDA MB 231 | 80 | Moderate anticancer activity |
Case Studies
Several case studies highlight the efficacy of fluorinated benzimidoyl derivatives in both viral and cancer cell models. For example, compound 4l demonstrated a better activity profile compared to its non-fluorinated counterparts, suggesting that the fluorine atom plays a crucial role in enhancing biological interactions .
The mechanisms by which these compounds exert their biological effects are still under investigation, but several hypotheses exist:
Q & A
Q. What methods ensure reproducibility in toxicity assays involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
